molecular formula C16H19FN4O B3800034 5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine

5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine

Cat. No.: B3800034
M. Wt: 302.35 g/mol
InChI Key: QFILFACCXRZEDD-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine is a synthetic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an oxan-4-ylmethyl group attached to the triazine ring.

Preparation Methods

The synthesis of 5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline, methylamine, and oxan-4-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature and time are optimized to achieve the desired product yield.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Scientific Research Applications

5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biological pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine can be compared with other triazine derivatives, such as:

    Hexamethylmelamine: Known for its antitumor properties, used in cancer treatment.

    2-amino-4-morpholino-1,3,5-triazine: Exhibits antitumor activity and is used in clinical settings.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

    1,3,5-triazine-based herbicides: Widely used in agriculture for weed control.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl and oxan-4-ylmethyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-fluorophenyl)-N-methyl-N-(oxan-4-ylmethyl)-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-21(11-12-5-7-22-8-6-12)16-19-15(10-18-20-16)13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILFACCXRZEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=NC(=CN=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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